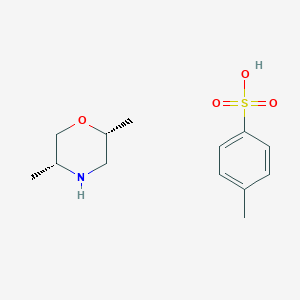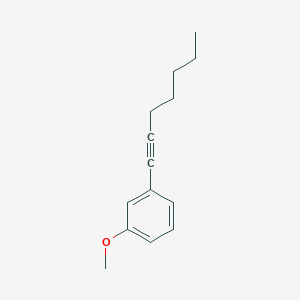
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a fluorinated phenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with appropriate amines. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different thiazole-based compounds .
Aplicaciones Científicas De Investigación
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The thiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 5-(3-(Trifluoromethyl)phenyl)thiazol-2-amine
Uniqueness
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other similar compounds. This unique structure contributes to its higher stability, reactivity, and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H6F4N2S |
|---|---|
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
5-[5-fluoro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-5-1-2-7(10(12,13)14)6(3-5)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |
Clave InChI |
SBZCEABCOJLGHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C2=CN=C(S2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


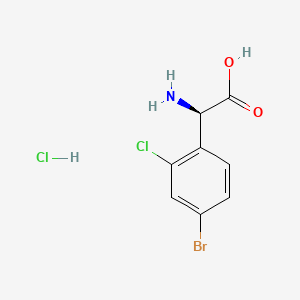
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)


![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
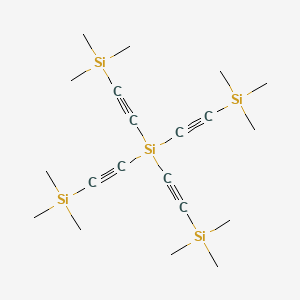
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
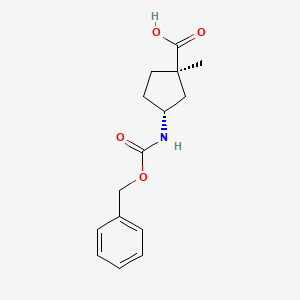
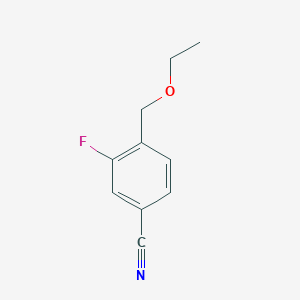
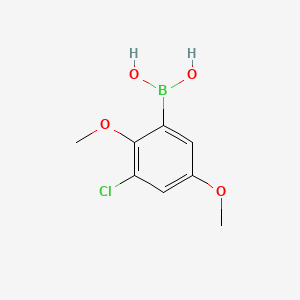
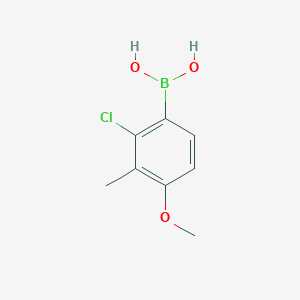
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
